4,4'-Bis(hexyloxy)biphenyl

Overview

Description

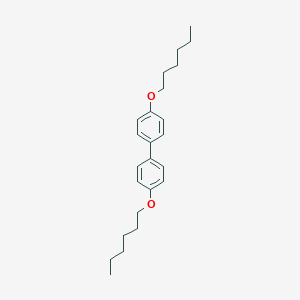

4,4’-Bis(hexyloxy)biphenyl is an organic compound that is a derivative of biphenyl . It is known to be responsive to small changes in temperature, shear, electric (or magnetic) fields, and the structure of solid surfaces with which they are in contact .

Synthesis Analysis

The synthesis of 4,4’-Bis(hexyloxy)biphenyl (BAB6) has been improved by substituting 4,4’-bis[6-(bromo)hexyloxy]biphenyl with 4,4’-bis[6-(hydroxyl)hexyloxy]biphenyl to react with acryloyl chloride instead of potassium acrylate . This improved method allows the reaction to occur at room temperature, increases the solubility of intermediate products, and improves the yield from 12.4% to 46.8% .Molecular Structure Analysis

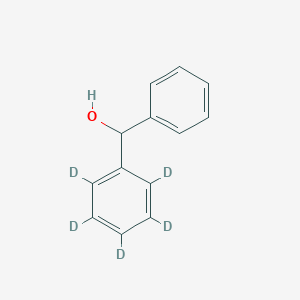

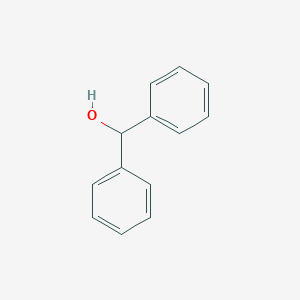

The molecular formula of 4,4’-Bis(hexyloxy)biphenyl is C24H34O2 . It contains a total of 61 bonds, including 27 non-H bonds, 12 multiple bonds, 13 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, and 2 aromatic ethers .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 4,4’-Bis(hexyloxy)biphenyl are complex and involve multiple steps . The process involves the use of various reagents and catalysts, and the order of reactions is critical for the success of the synthesis .Physical And Chemical Properties Analysis

4,4’-Bis(hexyloxy)biphenyl has a molecular weight of 354.53 g/mol . It is a solid at room temperature and should be stored in a sealed, dry environment . It is also known to be responsive to small changes in temperature, shear, electric (or magnetic) fields, and the structure of solid surfaces .Scientific Research Applications

Mesomorphic Property Enhancement

4,4′-Bis(hexyloxy)biphenyl derivatives have been studied for their mesomorphic properties. Specifically, the introduction of a polar lateral nitro group in similar biphenyl structures has been shown to impact the appearance and stability of mesophases, which are states of matter intermediate between liquid and solid. This modification can reduce transition temperatures due to an increase in molecular breadth, enhancing mesomorphic properties in certain derivatives (Mori et al., 2006).

Synthesis and Application in Halomethoxylation

4,4'-Bis(dichloroiodo)biphenyl, closely related to 4,4'-Bis(hexyloxy)biphenyl, serves as a recyclable hypervalent iodine reagent. It's utilized in vicinal chloromethoxylation or iodomethoxylation of unsaturated compounds, offering a sustainable approach due to the recyclability of the reduced forms of these reagents (Yusubov et al., 2004).

Polyimide Production for Optoelectronics

This compound derivatives are critical in the synthesis of high-performance polymers like polyimides. These polymers, containing pyridine and biphenyl units, are known for their excellent thermal, mechanical, and optical properties, making them suitable for advanced applications in optoelectronics (Guan et al., 2015).

Future Directions

4,4’-Bis(hexyloxy)biphenyl and similar compounds have gained a lot of attention in various fields of science, such as chemistry, materials science, and electronics. They are of great interest for the synthesis of optoelectronic devices . Future studies may focus on charge and exciton transfer in these compounds, as well as the degradation mechanisms of devices based on these compounds .

Mechanism of Action

Target of Action

4,4’-Bis(hexyloxy)biphenyl is a mesogenic diacrylate monomer . Its primary targets are the liquid crystals (LCs) in which it is incorporated . These LCs are responsive to small changes in temperature, shear, electric (or magnetic) fields, and the structure of solid surfaces with which they are in contact .

Mode of Action

The compound interacts with its targets by inducing changes in their physical properties. For instance, it can cause LCs to exhibit smectic phases, where the molecules show a degree of translational order and tend to align themselves in layers . This alignment can be influenced by changes in environmental conditions such as temperature and electric fields .

Biochemical Pathways

It is known that the compound plays a significant role in the formation of polymer dispersed liquid crystal (pdlc) films . These films are used in various optoelectronic devices .

Result of Action

The primary result of the action of 4,4’-Bis(hexyloxy)biphenyl is the formation of PDLC films with fast response times . For instance, a PDLC film cast using 4,4’-Bis(hexyloxy)biphenyl as the monomer had a response time of about 2 ms . The morphology of the polymer network in the PDLC was also influenced by the presence of this compound .

Action Environment

The action of 4,4’-Bis(hexyloxy)biphenyl is influenced by environmental factors such as temperature and electric fields . These factors can affect the alignment of the LCs and, consequently, the optical properties of the PDLC films . Therefore, the compound’s action, efficacy, and stability are highly dependent on the specific conditions of its environment .

properties

IUPAC Name |

1-hexoxy-4-(4-hexoxyphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O2/c1-3-5-7-9-19-25-23-15-11-21(12-16-23)22-13-17-24(18-14-22)26-20-10-8-6-4-2/h11-18H,3-10,19-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPALUNJGWGOZQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)OCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70345415 | |

| Record name | 4,4'-Bis(hexyloxy)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

142450-58-6 | |

| Record name | 4,4'-Bis(hexyloxy)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What can be inferred about the structure of 4,4'-Bis(hexyloxy)biphenyl from the research and what spectroscopic data might be expected?

A1: The target compound, 3,3'-diacetoxy-4,4'-bis(hexyloxy)biphenyl, provides clues about the structure of this compound. Removing the acetoxy groups at the 3 and 3' positions would yield the desired compound.

Q2: Could the unexpected by-product formation offer insights into potential challenges in synthesizing this compound?

A2: The formation of 1-(4-hexyloxy-3-hydroxyphenyl)ethanone as a by-product [] suggests that the reaction conditions employed in the nickel-modified Ullmann reaction might lead to undesired side reactions. This could indicate a need for optimization in synthesizing this compound, potentially involving adjustments to reaction parameters or exploration of alternative synthetic routes to enhance selectivity and yield.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

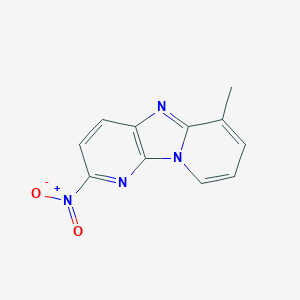

![3-Methyl-2-nitro-9H-pyrido[2,3-B]indole](/img/structure/B121724.png)